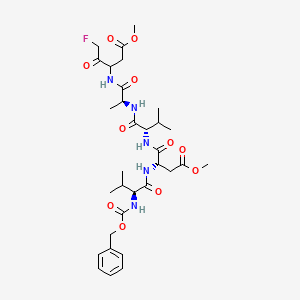

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone

描述

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone is a synthetic compound known for its role as a cell-permeable inhibitor of caspase-2. Caspase-2 is an enzyme involved in the process of apoptosis, or programmed cell death. This compound is often used in biochemical research to study the mechanisms of apoptosis and to develop potential therapeutic agents for diseases where apoptosis is dysregulated, such as cancer.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The general synthetic route includes:

Protection of Amino Acids: The amino acids are protected using suitable protecting groups to prevent unwanted reactions.

Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.

Fluoromethylketone Addition: The final step involves the addition of the fluoromethylketone group to the peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated peptide synthesizers to streamline the synthesis.

化学反应分析

Types of Reactions

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The fluoromethylketone group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced derivatives with modified functional groups.

科学研究应用

Key Applications

-

Drug Development

- Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone is primarily utilized in the design of protease inhibitors. These inhibitors are crucial for developing treatments for various diseases, including cancer and viral infections. The compound's ability to irreversibly inhibit caspases makes it a valuable tool in therapeutic research aimed at apoptosis regulation .

- Biochemical Research

- Peptide Synthesis

- Diagnostics

- Pharmaceutical Formulations

Case Study 1: Inhibition of Caspases in Neuroprotection

A study demonstrated that Z-VAD(OMe)-FMK could limit brain infarction resulting from permanent artery obstruction by inhibiting caspase-1 and caspase-3 activities. This finding supports its potential use in developing neuroprotective therapies against ischemic injuries .

Case Study 2: Apoptosis Regulation in Cancer Therapy

Research involving Jurkat T cells showed that Z-VAD(OMe)-FMK effectively inhibited Fas-mediated apoptosis, indicating its potential application in cancer therapies aimed at modulating apoptotic pathways to enhance treatment efficacy .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Design of protease inhibitors for cancer and viral treatments | Effective against caspases involved in apoptosis |

| Biochemical Research | Studies on enzyme activity and protein interactions | Insights into cellular processes |

| Peptide Synthesis | Synthesis of therapeutic peptides | Enhances specificity and efficacy |

| Diagnostics | Development of tools for disease biomarker identification | Useful in cancer diagnostics |

| Pharmaceutical Formulations | Stabilization of drug formulations | Improves shelf life and efficacy |

作用机制

The compound exerts its effects by inhibiting caspase-2 through competitive and irreversible inhibition. Caspase-2 is a cysteine protease that plays a crucial role in the initiation of apoptosis. By binding to the active site of caspase-2, Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone prevents the enzyme from cleaving its substrates, thereby inhibiting the apoptotic process.

相似化合物的比较

Similar Compounds

Z-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone: Another caspase inhibitor with a similar structure but different amino acid sequence.

Z-Leu-Glu(OMe)-His-Asp(OMe)-fluoromethylketone: Inhibits different caspases and has distinct biological effects.

Uniqueness

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone is unique due to its specific inhibition of caspase-2, making it a valuable tool for studying the role of this enzyme in apoptosis. Its cell-permeable nature allows it to be used in various cellular and in vivo studies, providing insights into the mechanisms of apoptosis and potential therapeutic applications.

生物活性

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone, commonly referred to as Z-VAD(OMe)-FMK, is a potent pan-caspase inhibitor with significant implications in the fields of apoptosis and inflammation. This compound has garnered attention for its ability to selectively inhibit various caspases, which are crucial enzymes involved in the apoptotic process. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C22H30FN3O7

- Molecular Weight : 467.50 g/mol

- CAS Number : 634911-81-2

The compound features a fluoromethyl ketone structure that contributes to its irreversible inhibition of caspases, particularly caspase-1 and caspase-3 families .

This compound acts as a competitive irreversible peptide inhibitor. It binds to the active site of caspases, preventing their activation and subsequent substrate cleavage. This inhibition is particularly relevant in conditions characterized by excessive apoptosis, such as ischemic injuries and neurodegenerative diseases .

Inhibition Profile

| Caspase | Inhibition Type | Remarks |

|---|---|---|

| Caspase-1 | Irreversible | Strongly inhibited |

| Caspase-2 | Irreversible | Selective inhibition |

| Caspase-3 | Irreversible | Moderately inhibited |

| Caspase-8 | Irreversible | Strongly inhibited |

The compound demonstrates a second-order rate constant for caspase-1 of approximately 280,000 Ms, indicating high potency in inhibiting this specific caspase .

Neuroprotection

In vivo studies have shown that this compound protects neurons from ischemic damage. For instance, in a mouse model of transient focal ischemia, administration of the compound significantly reduced neuronal death and improved functional outcomes .

Cardioprotection

Research has demonstrated that this compound can limit myocardial ischemia-reperfusion injury. In rat models, Z-VAD(OMe)-FMK administration at concentrations as low as 0.1 μM resulted in a reduction of infarct size by approximately 24.6% . This cardioprotective effect is attributed to its ability to inhibit apoptotic pathways during ischemic events.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. In models of acute inflammation, such as LPS-induced pyrexia and carrageenan-induced edema, the compound effectively reduced inflammatory responses through caspase inhibition .

Immunomodulation

The compound has been utilized in immunological studies where it modulated cytokine production and the innate immune response via inhibition of caspases. For example, it was shown to interfere with TLR3 signaling pathways in mouse models, demonstrating its potential role in regulating immune responses .

属性

IUPAC Name |

methyl 5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46FN5O11/c1-17(2)26(30(44)34-19(5)28(42)35-21(23(39)15-33)13-24(40)47-6)37-29(43)22(14-25(41)48-7)36-31(45)27(18(3)4)38-32(46)49-16-20-11-9-8-10-12-20/h8-12,17-19,21-22,26-27H,13-16H2,1-7H3,(H,34,44)(H,35,42)(H,36,45)(H,37,43)(H,38,46)/t19-,21?,22-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTIWMNLIROOQF-CNKNRCHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46FN5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。